molecular formula C15H13Cl2NO3S B2787804 N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919755-25-2

N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2787804
CAS No.: 919755-25-2
M. Wt: 358.23
InChI Key: RFBZJDGJPQGJKV-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of dichlorophenyl and methylsulfonylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • N-(2,5-dichlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and methylsulfonyl groups contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-22(20,21)12-5-2-10(3-6-12)8-15(19)18-14-9-11(16)4-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBZJDGJPQGJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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